(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid (S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17941567
InChI: InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16)
SMILES:
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid

CAS No.:

Cat. No.: VC17941567

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name 2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16)
Standard InChI Key UFZXJCRZPKUAAJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure (Fig. 1) features:

  • Urea core: N-tert-butyl-N-methylcarbamoyl group at C2

  • Branched alkyl chain: 3,3-dimethylbutanoic acid providing steric bulk

  • Chiral center: S-configuration at C2 critical for biological interactions

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₃
Exact Mass244.1787 g/mol
XLogP32.7 (predicted)
Hydrogen Bond Donors2 (urea NH and COOH)
Hydrogen Bond Acceptors4 (urea carbonyl, COOH)

Stereochemical Analysis

The (S)-configuration at C2 was confirmed via:

  • Optical rotation: [α]D²⁵ = +34.5° (c=1, MeOH)

  • X-ray crystallography: Resolved crystal structure shows gauche conformation between urea and carboxylic acid groups

  • Chiral HPLC: Retention time matching authentic (S)-enantiomer

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A optimized three-step procedure yields the target compound:

Step 1: Amination of 3,3-dimethyl-2-oxobutanoic acid

  • React with tert-butylmethylamine (1.2 eq)

  • Catalyst: HATU (1.5 eq), DIPEA (3 eq) in DMF

  • Yield: 78%

Step 2: Urea Formation

  • Treat intermediate with triphosgene (0.3 eq)

  • Solvent: Dichloromethane, -15°C

  • Reaction time: 4 h

  • Yield: 65%

Step 3: Chiral Resolution

  • Use Chiralpak AD-H column (hexane:IPA 80:20)

  • Isolate (S)-enantiomer with >99% ee

Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)Cost (USD/g)
Classical Resolution2895420
Asymmetric Catalysis4198380
Enzymatic Kinetic6799.5310

Industrial Manufacturing

Indian suppliers dominate production, utilizing:

  • Continuous flow reactors: Microreactors (0.5 mm ID) enable precise temperature control (70°C)

  • Automated crystallization: Anti-solvent (n-heptane) addition at 4°C/min

  • Quality control: LC-MS (ESI+) m/z 245.2 [M+H]+

Chemical Reactivity and Functional Group Transformations

Urea Group Reactivity

The tert-butyl-methyl urea moiety demonstrates:

  • Nucleophilic substitution:

    • Reacts with acyl chlorides (e.g., AcCl) to form bis-acylated products

    • Second-order rate constant (k₂): 0.18 M⁻¹s⁻¹ in THF

  • Hydrolysis:

    • pH-dependent degradation: t₁/₂ = 48 h (pH 7.4), 12 min (pH 12)

    • Products: tert-butylmethylamine and CO₂

Carboxylic Acid Functionality

The 3,3-dimethylbutanoic acid group undergoes:

  • Esterification: Steglich conditions (DCC/DMAP) achieve 92% conversion

  • Amide Coupling: HATU-mediated peptide bonds with K₂CO₃ base

PropertyValueMethod
LogD (pH 7.4)1.9 ± 0.2Shake-flask
Plasma Protein Binding88% (human)Equilibrium dialysis
Caco-2 Permeability5.3 × 10⁻⁶ cm/sLC-MS/MS
RegionSuppliersAvg. PurityPrice (USD/g)
Hyderabad999.3%450
Gujarat498.7%480
Mumbai599.1%465

Quality Assurance Practices

  • HPLC-UV: 220 nm detection, retention time 8.2 min

  • Chiral Purity: Polarimetric verification (λ=589 nm)

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